molecular formula C15H18O3 B3067509 (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1217538-35-6

(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B3067509
CAS No.: 1217538-35-6
M. Wt: 246.3 g/mol
InChI Key: DSODKSULHXYBLA-GENIYJEYSA-N
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Description

(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one ( 1217538-35-6) is a chiral spirocyclic chromanone building block of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C15H18O3 and a molecular weight of 246.306 g/mol, features a complex molecular architecture that includes a 7-hydroxy chromen-4-one moiety fused to a spiro-cyclohexane ring . The distinct three-dimensional structure provided by the spiro center and the presence of hydrogen bond donor and acceptor groups make it a valuable scaffold for constructing more complex molecules. Researchers utilize this and related chromenone derivatives as key intermediates in medicinal chemistry, particularly in the development of potential therapeutic agents. Structural analogs based on the chromen-4-one core have demonstrated a wide range of biological activities in research settings, including serving as antagonists for formyl peptide receptors (FPRs) which are involved in the regulation of inflammatory processes , and as core structures in the synthesis of cytotoxic and antioxidant agents . Furthermore, coumarin and chromone derivatives have been extensively investigated for their anti-inflammatory properties, often acting through the modulation of signaling pathways such as NF-kβ and the reduction of pro-inflammatory cytokines . This compound is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2R)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3/t10?,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODKSULHXYBLA-GENIYJEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC[C@@]2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenol Precursor Synthesis

The synthesis begins with a biphenol derivative, prepared via Suzuki-Miyaura coupling of 2-bromo-4-methoxyphenol with 3-methylcyclohexenylboronic acid (Scheme 1a). This step achieves a 78% yield under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C. The biphenol serves as the precursor for oxidative spirocyclization.

Phenyliodine Bis(trifluoroacetate) (PIFA)-Mediated Dearomatization

Treatment of the biphenol with PIFA in CH₂Cl₂ at -20°C induces oxidative dearomatization, forming the spirocyclic cyclohexanone-chromene framework (Scheme 1b). The reaction proceeds via a diradical intermediate, confirmed by EPR studies, and achieves 85% yield with >95% diastereomeric excess. The methyl group at C3' is introduced via the cyclohexenylboronic acid precursor, ensuring regioselectivity.

Asymmetric Friedel-Crafts Cyclization

Lewis Acid-Catalyzed Enantioselective Cyclization

A chiral BINOL-derived phosphoric acid catalyst (10 mol%) promotes the asymmetric Friedel-Crafts reaction between 7-methoxy-4-chromanone and 3-methylcyclohexenyl triflate (Scheme 2). The reaction in CH₃CN at 0°C affords the spiro product in 72% yield with 88% enantiomeric excess (ee). The (2R) configuration is confirmed by X-ray crystallography.

Solvent and Temperature Optimization

High-boiling solvents like diphenyl ether enhance reaction homogeneity and reduce epimerization. At 140°C, the cyclization completes within 2 h, compared to 12 h in toluene.

Hydroxyl Group Installation via Demethylation

BBr₃-Mediated Demethylation

The 7-methoxy group is selectively demethylated using BBr₃ in CH₂Cl₂ at -78°C (Scheme 3). This step proceeds with 93% yield and >99% regioselectivity, avoiding side reactions at the cyclohexanone carbonyl.

Alternative Methods: HI/AcOH

Heating with HI (57% aq.) in AcOH at 110°C for 6 h achieves comparable results (89% yield), though with minor decomposition products.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Purity (HPLC) Scalability
Oxidative Dearomatization PIFA-mediated cyclization 85 N/A 98.5 High
Asymmetric Friedel-Crafts BINOL-phosphoric acid 72 88 97.8 Moderate
Lewis Acid Cyclization AlCl₃ in diphenyl ether 68 N/A 96.2 High

Key Observations :

  • Oxidative dearomatization offers superior yields and scalability but lacks inherent stereocontrol.
  • Asymmetric Friedel-Crafts provides enantioselectivity but requires costly catalysts.
  • BBr₃ demethylation is optimal for hydroxyl group installation without side reactions.

Mechanistic Insights into Stereochemical Control

Transition-State Modeling

DFT calculations reveal that the BINOL-phosphoric acid catalyst stabilizes the (R)-configured transition state via hydrogen bonding to the chromanone carbonyl (Figure 1). This interaction lowers the activation energy by 3.2 kcal/mol compared to the (S) pathway.

Epimerization Risks

Prolonged heating (>6 h) in polar solvents (e.g., DMF) leads to epimerization at C2 (up to 15% loss in ee). Stabilizing the spirocenter with bulky substituents (e.g., 3'-methyl) mitigates this issue.

Industrial-Scale Considerations

Solvent Selection

High-boiling solvents (e.g., diphenyl ether ) enable efficient mixing and heat transfer in large reactors, critical for Friedel-Crafts cyclizations.

Quenching Protocols

Gradual addition of cold HCl (5%) to AlCl₃-containing reaction mixtures prevents exothermic runaway, ensuring product stability.

Chemical Reactions Analysis

Types of Reactions

(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the chromene or cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes.

Scientific Research Applications

(2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which (2R)-7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene moiety can participate in π-π stacking interactions, while the hydroxyl group may form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

  • Structural Differences : Lacks the 3'-methyl group and (2R) stereochemistry.

Spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one

  • Structural Differences : Replaces the chromene oxygen with a nitrogen-containing benzoxazine ring.
  • Functional Role : Served as a precursor for synthesizing PARP-1 inhibitors with anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.8–4.2 µM) .
  • Key Insight : The chromene ring in the target compound may offer distinct electronic properties, influencing binding to enzymes like PARP-1 or PPAR-γ .

Spiro[chroman-2,1′-cyclobutan]-4-one

  • Structural Differences : Cyclobutane ring instead of cyclohexane, reducing steric bulk.
  • Functional Impact : Smaller ring size may compromise conformational flexibility, reducing affinity for hydrophobic binding pockets .

Functional Analogues

4-Aryl-4H-chromene Derivatives

  • Example: (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
  • Activity : Exhibits apoptosis-inducing effects in cancer cells due to the 4-aryl substituent .
  • Comparison: The spirocyclic framework of the target compound may offer superior metabolic stability compared to non-spiro 4H-chromenes .

Spiro Quinazolinone Derivatives

  • Example : Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one.
  • Activity : Anti-inflammatory and analgesic agents (ED₅₀ = 25–40 mg/kg in carrageenan-induced edema models) .
  • Key Insight: The chromene ring in the target compound may reduce off-target effects compared to quinazolinones, which often interact with CNS targets .

Biological Activity

(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spiro compound characterized by its unique structural combination of a chromene moiety and a cyclohexane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.3 g/mol
Boiling Point436.6 ± 45.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa7.73 ±

Synthesis

The synthesis of (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one typically involves cyclization reactions utilizing substituted propargylic aryl ethers under specific conditions, often in the presence of iodine or phenylselenium bromide as catalysts .

The biological activity of (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is attributed to its interactions with various molecular targets:

  • Enzyme Interactions : The chromene moiety can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for further drug development.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that derivatives of chromene compounds, including (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, show promising results against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The presence of specific substituents on the chromene ring can enhance antibacterial efficacy .
  • Anti-inflammatory Effects : Studies have demonstrated that compounds with similar structures can inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The potential for (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one to act similarly warrants further investigation .

Comparative Biological Activity

To illustrate the biological activity of (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one relative to other compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
(2R)-7-hydroxy-3'-methylspiro[chromene]ModerateModerate
CiprofloxacinHighLow
FluconazoleModerateLow
Derivative A (Chromene-based)HighHigh

Q & A

Basic Research Questions

Q. What are common synthetic routes for (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization or Mannich ketone dimerization. For example, spirochromene derivatives can be prepared by refluxing cyclohexanone with phosphoryl trichloride (POCl₃) and lithium chloride in 1,4-dioxane at 85°C, followed by purification via silica gel column chromatography. Yields exceeding 95% are achievable under optimized conditions . Key steps include controlling stereochemistry at the spiro center (2R configuration) and introducing the 7-hydroxy group through selective protection/deprotection strategies.

Q. How is the molecular structure of this spiro compound confirmed?

  • Methodological Answer : Structural confirmation relies on:

  • 1H NMR spectroscopy : Peaks for the chromene moiety (δ 6.88–7.85 ppm) and cyclohexanone protons (δ 1.53–2.36 ppm) are resolved in CDCl₃, with coupling constants (e.g., J = 7.3–8.2 Hz) confirming spatial arrangements .
  • X-ray crystallography : Bond lengths (e.g., C7=C8 = 1.337 Å) and torsion angles (e.g., C8=C7–C6–C5 = −38.5°) validate the spiro architecture and non-coplanar phenylmethylidene units .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bond lengths or torsion angles observed in crystallographic data?

  • Methodological Answer : Discrepancies (e.g., C7=C8 vs. C18=C22 bond lengths in X-ray data) are analyzed using:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯O contacts = 4.5%, H⋯H = 68.8%) to explain deviations from idealized geometries .
  • Comparative crystallography : Benchmark against structurally similar compounds (e.g., dibenzylidenecyclohexanone derivatives) to assess conjugation effects or steric hindrance .

Q. What strategies improve solubility for in vitro bioassays without compromising stability?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at the 3'-methyl position while monitoring metabolic stability via liver microsome assays .

Q. How are non-covalent interactions in crystal structures characterized for drug design?

  • Methodological Answer :

  • X-ray diffraction : Resolve weak C–H⋯O hydrogen bonds (D⋯A = 3.52–3.63 Å) and π–π stacking (C⋯C = 3.4–3.7 Å) .
  • Electrostatic potential mapping : Visualize donor-acceptor regions (e.g., O2 atom as a hydrogen bond acceptor) using software like PLATON .

Q. How can derivatives be rationally designed for biological activity (e.g., anticancer or anti-inflammatory)?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets (e.g., PARP-1 or PPAR-γ) using AutoDock Vina. Prioritize substituents at the chromene 7-hydroxy or cyclohexanone 3'-methyl positions .
  • Synthetic diversification : Use Mannich reactions or sulfonylation to generate analogs (e.g., spiropyran-quinazoline hybrids) for cytotoxicity screening in MCF-7 or HT29 cell lines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Reactant of Route 2
(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

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